molecular formula C7H12N4O B6177296 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide CAS No. 2551116-87-9

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6177296
CAS No.: 2551116-87-9
M. Wt: 168.2
InChI Key:
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Description

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group at the 4-position, a carboxamide group at the 3-position, and methyl groups at the 1 and 5 positions of the pyrazole ring. It has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol

Preparation Methods

The synthesis of 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the carboxamide group. The reaction typically requires the use of coupling agents such as carbodiimides and may be carried out under mild conditions to ensure high yields .

Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion to the final product. These methods are optimized for large-scale production and may involve the use of catalysts and specific reaction conditions to enhance efficiency and yield .

Chemical Reactions Analysis

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carboxamide group to an amine, typically using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Properties

CAS No.

2551116-87-9

Molecular Formula

C7H12N4O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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